molecular formula C30H26N4O8 B12538883 Benzene-1,2,4,5-tetracarboxylic acid;pyridine CAS No. 142873-07-2

Benzene-1,2,4,5-tetracarboxylic acid;pyridine

Cat. No.: B12538883
CAS No.: 142873-07-2
M. Wt: 570.5 g/mol
InChI Key: IJZRDSSQIQVFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene-1,2,4,5-tetracarboxylic acid, also known as pyromellitic acid, is an organic compound with the molecular formula C10H6O8. It is a benzene derivative with four carboxylic acid groups attached to the 1, 2, 4, and 5 positions of the benzene ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. When combined, these compounds form a coordination polymer that has significant applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene-1,2,4,5-tetracarboxylic acid can be synthesized through the oxidation of durene (1,2,4,5-tetramethylbenzene) using potassium permanganate. The reaction typically occurs in an alkaline medium and requires heating to facilitate the oxidation process .

Industrial Production Methods

In industrial settings, benzene-1,2,4,5-tetracarboxylic acid is produced by the catalytic oxidation of durene. This process involves the use of a catalyst, such as cobalt or manganese, and an oxidizing agent, such as air or oxygen, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Benzene-1,2,4,5-tetracarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbon dioxide and water.

    Reduction: Alcohols or aldehydes.

    Substitution: Amides or esters.

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzene-1,2,4,5-tetracarboxylic acid and pyridine coordination polymers involves the formation of stable complexes with metal ions. These complexes can interact with biological molecules, such as proteins and nucleic acids, through coordination bonds and hydrogen bonding. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion used .

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,2,3,4-tetracarboxylic acid: Similar structure but different carboxylic acid positions.

    Benzene-1,2,3,5-tetracarboxylic acid: Another isomer with different carboxylic acid positions.

    Pyridine-2,3-dicarboxylic acid: A pyridine derivative with two carboxylic acid groups.

Uniqueness

Benzene-1,2,4,5-tetracarboxylic acid is unique due to its symmetrical structure, which allows for the formation of highly stable coordination polymers. Its ability to form multiple hydrogen bonds and coordination bonds makes it a versatile ligand in various applications .

Properties

CAS No.

142873-07-2

Molecular Formula

C30H26N4O8

Molecular Weight

570.5 g/mol

IUPAC Name

benzene-1,2,4,5-tetracarboxylic acid;pyridine

InChI

InChI=1S/C10H6O8.4C5H5N/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16;4*1-2-4-6-5-3-1/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18);4*1-5H

InChI Key

IJZRDSSQIQVFOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.